molecular formula C13H19IN2O B13188530 N-(1-amino-4-methylpentan-2-yl)-4-iodobenzamide

N-(1-amino-4-methylpentan-2-yl)-4-iodobenzamide

Cat. No.: B13188530
M. Wt: 346.21 g/mol
InChI Key: FCVXXEABMRFGGE-UHFFFAOYSA-N
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Description

N-(1-amino-4-methylpentan-2-yl)-4-iodobenzamide is a chemical compound with a complex structure that includes an amino group, a methylpentane chain, and an iodinated benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-amino-4-methylpentan-2-yl)-4-iodobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Amino Group: The initial step involves the introduction of the amino group into the methylpentane chain. This can be achieved through reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.

    Iodination of Benzamide: The benzamide group is iodinated using iodine or an iodine-containing reagent under specific conditions, such as the presence of a catalyst or an oxidizing agent.

    Coupling Reaction: The final step involves coupling the iodinated benzamide with the amino-methylpentane intermediate. This can be done using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-amino-4-methylpentan-2-yl)-4-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The iodinated benzamide group can undergo substitution reactions, where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve nucleophiles such as thiols, amines, or halides under conditions like heating or the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups replacing the iodine atom.

Scientific Research Applications

N-(1-amino-4-methylpentan-2-yl)-4-iodobenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-amino-4-methylpentan-2-yl)-4-iodobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-amino-4-methylpentan-2-yl)-2-naphthalen-1-ylacetamide
  • N-(1-amino-4-methylpentan-2-yl)-N-ethylnaphthalen-1-amine
  • N-(1-amino-4-methylpentan-2-yl)-5-bromofuran-2-carboxamide

Uniqueness

N-(1-amino-4-methylpentan-2-yl)-4-iodobenzamide is unique due to its iodinated benzamide group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C13H19IN2O

Molecular Weight

346.21 g/mol

IUPAC Name

N-(1-amino-4-methylpentan-2-yl)-4-iodobenzamide

InChI

InChI=1S/C13H19IN2O/c1-9(2)7-12(8-15)16-13(17)10-3-5-11(14)6-4-10/h3-6,9,12H,7-8,15H2,1-2H3,(H,16,17)

InChI Key

FCVXXEABMRFGGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CN)NC(=O)C1=CC=C(C=C1)I

Origin of Product

United States

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